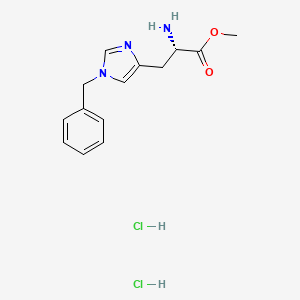
alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate, 99%
説明
Alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate is an intermediate in the interconversion of glucose and galactose . It is produced from galactose by galactokinase . It is a substrate for uridyltransferase that catalyzes the reaction of UDP-glucose with galactose-1-phosphate to form glucose-1-phosphate and UDP-galactose .
Synthesis Analysis
The synthesis of alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate involves the reaction of UDP-glucose with galactose-1-phosphate, catalyzed by uridyltransferase . This reaction forms glucose-1-phosphate and UDP-galactose .Molecular Structure Analysis
The empirical formula of alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate is C6H11K2O9P · 5H2O . The molecular weight is 426.39 .Chemical Reactions Analysis
Alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate is involved in the interconversion of glucose and galactose . It is produced from galactose by galactokinase . Galactose-1-phosphate uridyl transferase reversibly catalyzes the conversion of UDP-glucose (and galactose-1-phosphate to glucose-1-phosphate and UDP-galactose .Physical And Chemical Properties Analysis
Alpha-D-Galactose-1-phosphate dipotassium salt pentahydrate is colorless and forms crystals . It is soluble in water at a concentration of 5 mg/mL . It should be stored at -20°C .作用機序
Target of Action
The primary target of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is the enzyme uridyltransferase . This enzyme plays a crucial role in the Leloir pathway of galactose metabolism .
Mode of Action
The compound acts as a substrate for uridyltransferase, which catalyzes the reaction of UDP-glucose with galactose-1-phosphate to form glucose-1-phosphate and UDP-galactose . This reaction is reversible .
Biochemical Pathways
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is involved in the interconversion of glucose and galactose . It is also involved in galactose metabolism and nucleotide sugar metabolism .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate results in the formation of glucose-1-phosphate and UDP-galactose . This is a crucial step in the Leloir pathway, which is essential for the metabolism of galactose .
Action Environment
The action of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action, efficacy, and stability could be affected by the hydration status of the environment.
Safety and Hazards
生化学分析
Biochemical Properties
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is a substrate for the enzyme uridyltransferase, which catalyzes the reaction of UDP-glucose with alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate to form glucose-1-phosphate and UDP-galactose . This reaction is essential in the Leloir pathway of galactose metabolism. The compound interacts with various enzymes and proteins, including galactokinase and uridyltransferase, facilitating the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis or gluconeogenesis pathways .
Cellular Effects
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cells, it is involved in the regulation of galactose metabolism, impacting the levels of glucose-1-phosphate and UDP-galactose. This regulation is crucial for maintaining cellular energy balance and proper functioning of metabolic pathways . Additionally, higher levels of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate have been reported in patients with galactosemia, a metabolic disorder affecting galactose metabolism .
Molecular Mechanism
The molecular mechanism of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate involves its role as a substrate for uridyltransferase. The compound binds to the active site of the enzyme, facilitating the transfer of a phosphate group from UDP-glucose to alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate, forming glucose-1-phosphate and UDP-galactose . This reaction is critical for the proper metabolism of galactose and the maintenance of cellular energy levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate are important factors to consider. The compound is stable when stored at -20°C and can be reconstituted in aqueous solutions for up to three weeks . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to high levels of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate can lead to disruptions in cellular metabolism and energy balance .
Dosage Effects in Animal Models
In animal models, the effects of alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate vary with different dosages. At low doses, the compound supports normal galactose metabolism and energy production. At high doses, it can cause toxic effects, including disruptions in cellular metabolism and potential damage to tissues . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is involved in the Leloir pathway of galactose metabolism. It interacts with enzymes such as galactokinase and uridyltransferase, facilitating the conversion of galactose to glucose-1-phosphate and UDP-galactose . These metabolites are essential for various metabolic processes, including glycolysis and gluconeogenesis . The compound also affects metabolic flux and the levels of other metabolites in the pathway .
Transport and Distribution
Within cells, alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in specific cellular compartments . The distribution of the compound within tissues is also influenced by its interactions with binding proteins .
Subcellular Localization
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is localized in specific subcellular compartments, including the cytoplasm and organelles involved in metabolism . Targeting signals and post-translational modifications direct the compound to these compartments, where it exerts its biochemical effects . The subcellular localization of the compound is crucial for its activity and function in metabolic pathways .
特性
IUPAC Name |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.5H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;;/h2-10H,1H2,(H2,11,12,13);;;5*1H2/q;2*+1;;;;;/p-2/t2-,3+,4+,5-,6-;;;;;;;/m1......./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBRMLNCQMITLC-JFYWUTKTSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21K2O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19046-60-7 | |
| Record name | α-D-galactose 1-(dipotassium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



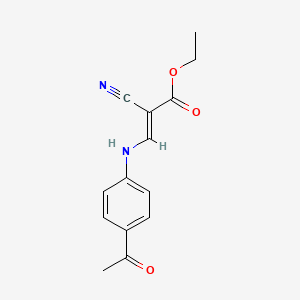
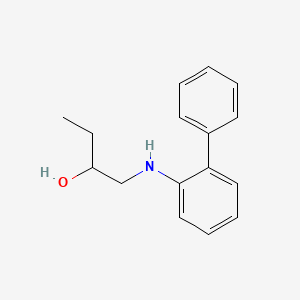

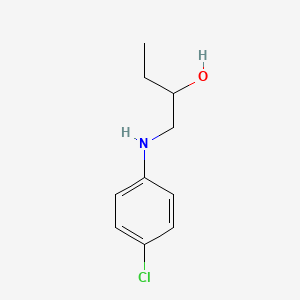


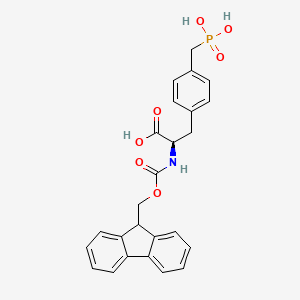
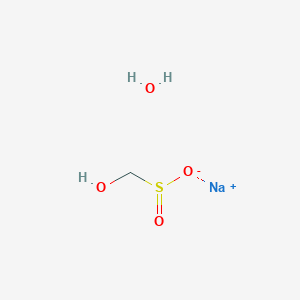
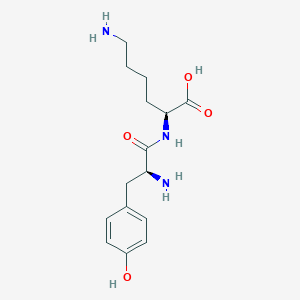
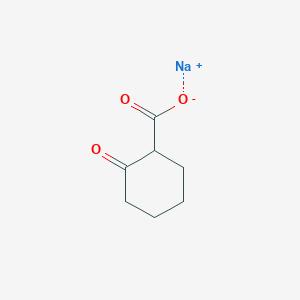
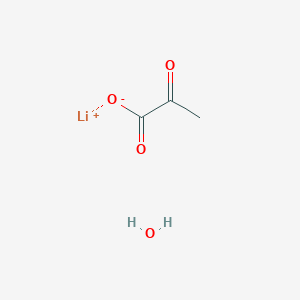
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)
